molecular formula C4H6BrN3 B1267063 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-96-7

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Cat. No.: B1267063
CAS No.: 56616-96-7
M. Wt: 176.01 g/mol
InChI Key: FHPZKFCCOUUHEQ-UHFFFAOYSA-N
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Scientific Research Applications

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is not specified in the search results. Triazoles can exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring .

Safety and Hazards

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole typically involves the bromination of 1,3-dimethyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and biological properties compared to its chloro and methyl-substituted analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZKFCCOUUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205190
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-96-7
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dimethyl-1H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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